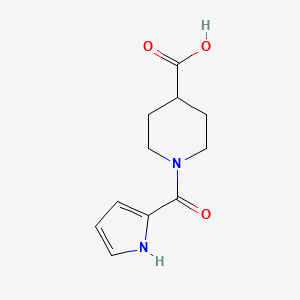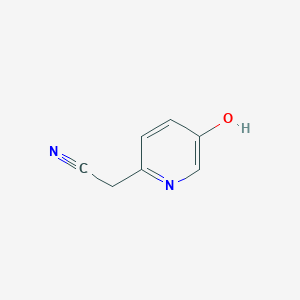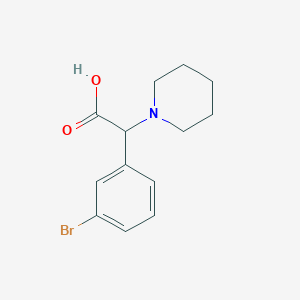
2-(3-Bromophenyl)-2-(piperidin-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(3-bromophényl)-2-(pipéridin-1-yl)acétique est un composé organique qui comporte un groupe bromophényle et un groupe pipéridinyle liés à une partie acide acétique. Les composés ayant de telles structures présentent souvent un intérêt en chimie médicinale en raison de leurs activités biologiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 2-(3-bromophényl)-2-(pipéridin-1-yl)acétique implique généralement les étapes suivantes :
Formation du groupe pipéridinyle : La fixation d’un cycle pipéridine à la partie acide acétique.
Réaction de couplage : Le couplage final du groupe bromophényle avec l’acide pipéridinyle acétique.
Méthodes de production industrielle
Les méthodes de production industrielle impliqueraient probablement l’optimisation des voies de synthèse ci-dessus pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de catalyseurs, des conditions de réaction contrôlées et des techniques de purification telles que la cristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe pipéridinyle.
Réduction : Les réactions de réduction pourraient potentiellement modifier le groupe bromophényle.
Substitution : L’atome de brome sur le cycle phényle peut être substitué par d’autres groupes fonctionnels par le biais de réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) peuvent être utilisés.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés pour des réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendraient des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation pourrait produire une cétone ou un aldéhyde, tandis que la substitution pourrait introduire divers groupes fonctionnels sur le cycle phényle.
4. Applications de la recherche scientifique
Chimie
En chimie, l’acide 2-(3-bromophényl)-2-(pipéridin-1-yl)acétique peut être utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie
En recherche biologique, ce composé pourrait être étudié pour ses interactions potentielles avec des cibles biologiques, telles que les enzymes ou les récepteurs.
Médecine
En chimie médicinale, les dérivés de ce composé pourraient être étudiés pour leurs effets thérapeutiques potentiels, tels que des propriétés anti-inflammatoires ou analgésiques.
Industrie
Dans l’industrie, ce composé pourrait être utilisé dans le développement de nouveaux matériaux ou comme intermédiaire dans la synthèse d’autres composés précieux.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(3-Bromophenyl)-2-(piperidin-1-yl)acetic acid can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-(3-bromophényl)-2-(pipéridin-1-yl)acétique dépendrait de ses interactions spécifiques avec les cibles moléculaires. Cela pourrait impliquer la liaison aux récepteurs, l’inhibition des enzymes ou la modulation des voies de signalisation.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 2-(3-chlorophényl)-2-(pipéridin-1-yl)acétique
- Acide 2-(3-fluorophényl)-2-(pipéridin-1-yl)acétique
- Acide 2-(3-méthylphényl)-2-(pipéridin-1-yl)acétique
Unicité
La présence de l’atome de brome dans l’acide 2-(3-bromophényl)-2-(pipéridin-1-yl)acétique peut conférer des propriétés uniques, telles qu’une lipophilie accrue ou des interactions spécifiques avec des cibles biologiques, par rapport à ses analogues chloro, fluoro ou méthyl.
Propriétés
Formule moléculaire |
C13H16BrNO2 |
|---|---|
Poids moléculaire |
298.18 g/mol |
Nom IUPAC |
2-(3-bromophenyl)-2-piperidin-1-ylacetic acid |
InChI |
InChI=1S/C13H16BrNO2/c14-11-6-4-5-10(9-11)12(13(16)17)15-7-2-1-3-8-15/h4-6,9,12H,1-3,7-8H2,(H,16,17) |
Clé InChI |
ZLIOYKHWPKOPEP-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(C2=CC(=CC=C2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


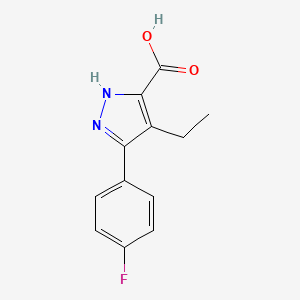
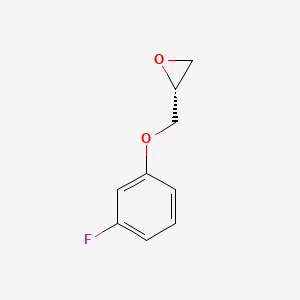
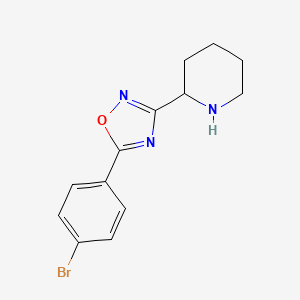
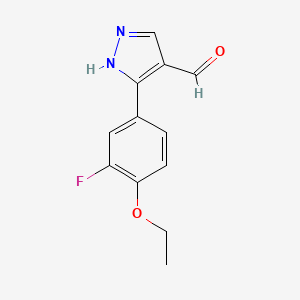
![3-(Piperidin-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813158.png)



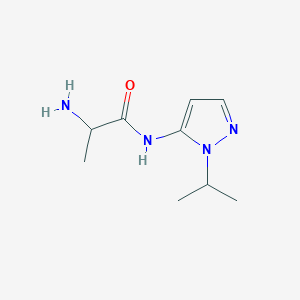
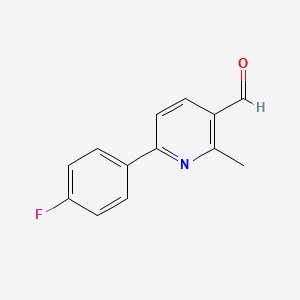
![7-Bromospiro[1,2-dihydroindene-3,3'-pyrrolidine]](/img/structure/B11813197.png)
